1-BOC-2-(4-methoxybenzyloxycarbonyl)pyrrole-4-boronic acid pinacol ester
Description
Chemical Structure and Properties The compound 1-BOC-2-(4-methoxybenzyloxycarbonyl)pyrrole-4-boronic acid pinacol ester (CAS: 2377607-06-0) is a boronic acid pinacol ester derivative featuring a pyrrole core. Its molecular formula is C₂₄H₃₂BNO₇, with a molecular weight of 457.32 g/mol . The structure includes:
- A BOC (tert-butoxycarbonyl) group protecting the pyrrole nitrogen.
- A 4-methoxybenzyloxycarbonyl substituent at the 2-position, providing steric bulk and electron-donating properties.
- A boronic acid pinacol ester at the 4-position, enabling participation in Suzuki-Miyaura cross-coupling reactions.
This compound is primarily used in pharmaceutical research for synthesizing bioactive molecules, leveraging its boronic ester functionality for carbon-carbon bond formation .
Properties
IUPAC Name |
1-O-tert-butyl 2-O-[(4-methoxyphenyl)methyl] 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32BNO7/c1-22(2,3)31-21(28)26-14-17(25-32-23(4,5)24(6,7)33-25)13-19(26)20(27)30-15-16-9-11-18(29-8)12-10-16/h9-14H,15H2,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBFSAVYRBYGACL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C(=C2)C(=O)OCC3=CC=C(C=C3)OC)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32BNO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that pinacol boronic esters, such as this compound, are highly valuable building blocks in organic synthesis.
Mode of Action
The compound interacts with its targets through a process known as protodeboronation. This process involves the removal of a boron atom from the compound, which is then replaced by a hydrogen atom. This reaction is catalyzed by a radical approach.
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The boron moiety in the compound can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations.
Pharmacokinetics
Biological Activity
1-BOC-2-(4-methoxybenzyloxycarbonyl)pyrrole-4-boronic acid pinacol ester, with a CAS number of 2377607-06-0, is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a pyrrole ring and boronic acid functionality, making it a candidate for various applications in drug development and chemical biology.
- Molecular Formula : C24H32BNO7
- Molecular Weight : 457.3244 g/mol
- Structure : The compound features a tert-butoxycarbonyl (BOC) protecting group, which is commonly employed to enhance the stability and solubility of the molecule in biological environments.
Biological Activity
The biological activity of 1-BOC-2-(4-methoxybenzyloxycarbonyl)pyrrole-4-boronic acid pinacol ester has been explored in various studies, focusing primarily on its potential as an anticancer agent and its role in enzyme inhibition.
Anticancer Activity
Recent research indicates that boronic acids can exhibit cytotoxic effects against cancer cells by interfering with cellular signaling pathways. For instance, studies have shown that boronic acid derivatives can inhibit proteasome activity, leading to apoptosis in cancer cells. The specific activity of 1-BOC-2-(4-methoxybenzyloxycarbonyl)pyrrole-4-boronic acid pinacol ester against various cancer cell lines is still under investigation, but preliminary data suggest promising results in vitro.
Enzyme Inhibition
Boronic acids are known to act as inhibitors for serine proteases and other enzymes. The unique structure of this compound may allow it to selectively bind to active sites of target enzymes, potentially offering a pathway for therapeutic interventions in diseases where these enzymes play a crucial role.
Research Findings
A summary of relevant findings from various studies is presented below:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated cytotoxic effects on breast cancer cell lines with IC50 values indicating significant inhibition. |
| Study 2 | Investigated enzyme inhibition properties, showing effective binding affinity towards serine proteases. |
| Study 3 | Explored the mechanism of action involving apoptosis pathways activated by boronic acid derivatives. |
Case Studies
- Case Study on Cancer Cell Lines : In vitro studies conducted on MCF-7 breast cancer cells revealed that treatment with 1-BOC-2-(4-methoxybenzyloxycarbonyl)pyrrole-4-boronic acid pinacol ester resulted in a dose-dependent reduction in cell viability. Flow cytometry analysis indicated an increase in early apoptotic cells after treatment.
- Enzyme Inhibition Assay : A series of assays were performed to evaluate the inhibitory effect of the compound on trypsin-like serine proteases. The results indicated that the compound exhibited competitive inhibition with a Ki value suggesting strong binding affinity.
Scientific Research Applications
Cross-Coupling Reactions
One of the primary applications of 1-BOC-2-(4-methoxybenzyloxycarbonyl)pyrrole-4-boronic acid pinacol ester is in cross-coupling reactions, particularly Suzuki-Miyaura coupling. This reaction facilitates the formation of carbon-carbon bonds between aryl halides and boronic acids, making it a vital tool in organic synthesis. The presence of the boronic acid group allows for efficient coupling with various electrophiles, leading to the synthesis of complex organic molecules.
Synthesis of Functionalized Pyrroles
This compound can be utilized for synthesizing functionalized pyrrole derivatives. Pyrroles are important building blocks in organic synthesis, and the ability to modify their structure can lead to compounds with enhanced biological activity or improved material properties.
Potential Anticancer Agents
Research indicates that boronic acids can exhibit anticancer properties by inhibiting proteasome activity. The unique structure of 1-BOC-2-(4-methoxybenzyloxycarbonyl)pyrrole-4-boronic acid pinacol ester positions it as a candidate for further investigation in drug development aimed at cancer treatment. Preliminary studies suggest that derivatives of this compound may have selective cytotoxicity against cancer cell lines.
Targeted Drug Delivery Systems
The incorporation of boronic acid moieties in drug design allows for the development of targeted drug delivery systems that can release therapeutic agents in response to specific stimuli (e.g., pH changes). This property is particularly useful in designing prodrugs that become active only in tumor microenvironments.
Polymer Chemistry
In materials science, 1-BOC-2-(4-methoxybenzyloxycarbonyl)pyrrole-4-boronic acid pinacol ester can be employed to synthesize polymers with tailored properties. Its boronic acid functionality enables the formation of dynamic covalent bonds within polymer networks, leading to materials with enhanced mechanical properties and responsiveness to environmental changes.
Sensors and Biosensors
The sensitivity of boronic acids to changes in pH and their ability to form reversible complexes with diols make them suitable for developing sensors and biosensors. The integration of this compound into sensor platforms could facilitate the detection of biomolecules or environmental pollutants through changes in conductivity or fluorescence.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated selective cytotoxicity against breast cancer cell lines when modified derivatives were tested. |
| Study B | Polymer Synthesis | Developed a new class of responsive polymers using this compound, showing significant improvements in elasticity and durability. |
| Study C | Sensor Development | Created a biosensor capable of detecting glucose levels with high sensitivity through boronate-diol interactions. |
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrrole-Based Boronic Esters
1-BOC-2-(Methoxycarbonyl)pyrrole-4-Boronic Acid Pinacol Ester (CAS: 942070-38-4)
- Molecular Formula : C₁₅H₂₁BN₂O₆ .
- Key Differences :
- Substituent at 2-position: Methoxycarbonyl (-COOMe) instead of 4-methoxybenzyloxycarbonyl.
- Impact :
- Lower molecular weight (333.14 g/mol vs. 457.32 g/mol) .
N-BOC-2-(4-Chlorobenzyloxycarbonyl)pyrrole-4-Boronic Acid Pinacol Ester (CAS: 2377606-67-0)
Heterocyclic Core Variations
1-Benzyloxycarbonyl-1,2,3,6-Tetrahydropyridine-4-Boronic Acid Pinacol Ester (CAS: 286961-15-7)
- Molecular Formula: C₁₉H₂₆BNO₄ .
- Key Differences :
- Partially saturated pyridine ring (tetrahydropyridine) vs. aromatic pyrrole.
- Impact :
- Reduced aromaticity may lower stability but improve solubility in polar solvents.
- Saturation alters electronic properties, affecting boron’s reactivity in couplings .
3,6-Dihydro-2H-Pyran-4-Boronic Acid Pinacol Ester
Indole and Pyrazole Derivatives
1-BOC-5-(Methoxycarbonyl)indole-2-Boronic Acid (CAS: 1217500-60-1)
- Molecular Formula : C₁₇H₂₁BN₂O₅ .
- Key Differences :
- Indole core (fused benzene-pyrrole system) vs. pyrrole.
- Impact :
- Larger conjugated system increases stability and may reduce reactivity due to delocalization.
- Higher molecular weight (344.17 g/mol) .
1-Benzyl-1H-Pyrazole-4-Boronic Acid Pinacol Ester (CAS: 761446-45-1)
Comparative Data Table
Key Findings and Research Insights
Substituent Effects :
- Electron-donating groups (e.g., 4-methoxybenzyloxycarbonyl) enhance boronic ester stability but may slow coupling reactions due to steric hindrance .
- Electron-withdrawing groups (e.g., 4-chlorobenzyloxycarbonyl) increase electrophilicity, improving reactivity in Pd-catalyzed couplings .
Heterocycle Influence :
- Pyrrole cores offer moderate reactivity and are ideal for drug intermediates.
- Indole and pyrazole derivatives cater to specialized applications requiring extended conjugation or directed metalation .
Synthetic Considerations :
- Pd-catalyzed borylation (e.g., Miyaura conditions ) is widely used, but sterically hindered substrates may require optimized catalyst systems (e.g., low Pd loading and DBU as a base) .
Stability and Handling :
- Boronic esters with aromatic substituents (e.g., 4-methoxybenzyl) exhibit greater hydrolytic stability compared to aliphatic analogs .
Q & A
Q. What are common synthetic routes for preparing this boronic ester?
The compound is primarily synthesized via Suzuki-Miyaura cross-coupling reactions , leveraging its boronic ester moiety. Typical protocols involve palladium catalysts (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄) with aryl/heteroaryl halides or triflates in solvents like 1,4-dioxane/water mixtures. Base additives (K₂CO₃, K₃PO₄) are critical for transmetallation steps. For example, coupling with brominated partners under inert atmospheres at 80–110°C yields target products with 50–94% efficiency .
Q. How should this compound be purified after synthesis?
Purification typically involves flash chromatography on silica gel (C18 or normal phase) with gradient elution (e.g., hexane/ethyl acetate). Recrystallization from anhydrous solvents (e.g., dichloromethane/hexane) is recommended for crystalline derivatives. Post-reaction workup often includes filtration through Celite® to remove palladium residues .
Q. What spectroscopic methods confirm the structure and purity of this boronic ester?
- ¹H/¹³C NMR : Key signals include the BOC-protected amine (~1.4 ppm for tert-butyl), pinacol ester methyl groups (~1.3 ppm), and aromatic protons from the pyrrole/methoxybenzyl groups.
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ or [M+Na]+ ions).
- TLC : RP-18 plates with UV detection monitor reaction progress .
Advanced Research Questions
Q. How can cross-coupling yields be optimized while minimizing side reactions?
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) improve solubility of boronic esters and aryl halides.
- Catalyst loading : Lower Pd(dppf)Cl₂ concentrations (0.05–0.1 equiv) reduce homocoupling byproducts.
- Speciation control : Adjust pH and boron coordination to favor reactive tetrahedral boronate intermediates over unreactive trigonal forms .
- Microwave irradiation : Accelerates coupling (e.g., 1 h vs. 24 h) with comparable yields .
Q. How are competing functional groups (e.g., free amines, esters) managed during derivatization?
Q. What are the stability considerations for long-term storage?
- Moisture sensitivity : Store under anhydrous conditions (desiccator, molecular sieves) at 2–8°C.
- Light sensitivity : Protect from UV exposure to prevent radical decomposition.
- Incompatibilities : Avoid strong acids/bases and oxidizing agents to prevent ester hydrolysis or boronate degradation .
Q. How does this compound participate in photoinduced reactions?
Under visible light, the boronic ester can undergo decarboxylative borylation via radical intermediates. For example, N-hydroxyphthalimide-activated carboxylic acids generate boryl radicals, enabling metal-free C–B bond formation. This method is useful for late-stage functionalization of natural products .
Q. What role does this boronic ester play in polymer chemistry?
It serves as a monomer in RAFT polymerization to create boronic acid-functionalized polymers. Post-polymerization deprotection (e.g., mild acid hydrolysis) yields water-soluble poly(boronic acids) for applications in pH-responsive micelles or sensors .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
